molecular formula C49H70N16O12 B10860555 (2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

Cat. No.: B10860555
M. Wt: 1075.2 g/mol
InChI Key: IEMIUSHLJHUQOA-QZRIQWDPSA-N
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Description

KISS1-543, also known as kisspeptin-54, is a peptide encoded by the KISS1 gene in humans. This compound is a part of the kisspeptin family, which plays a crucial role in regulating the reproductive system. Kisspeptin-54 is known for its ability to suppress metastasis in certain cancers, making it a significant focus of research in oncology and reproductive biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

KISS1-543 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one.

    Cleavage: The completed peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of KISS1-543 involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of peptide bond formation.

Chemical Reactions Analysis

Types of Reactions

KISS1-543 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KISS1-543 can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

KISS1-543 has a wide range of applications in scientific research:

Mechanism of Action

KISS1-543 exerts its effects by binding to the G-protein coupled receptor, GPR54. This interaction triggers a cascade of intracellular signaling pathways, leading to the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. GnRH then stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for sexual maturation and gametogenesis .

Comparison with Similar Compounds

Similar Compounds

    Kisspeptin-10: A shorter peptide with similar functions but lower potency.

    Kisspeptin-13: Another shorter variant with distinct receptor binding properties.

    Kisspeptin-14: Known for its role in regulating reproductive hormones.

Uniqueness of KISS1-543

KISS1-543 is unique due to its length and high affinity for the GPR54 receptor, making it more effective in triggering the release of GnRH. Its ability to suppress metastasis in certain cancers also sets it apart from other kisspeptins .

Properties

Molecular Formula

C49H70N16O12

Molecular Weight

1075.2 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C49H70N16O12/c1-27(2)19-34(43(72)58-33(42(71)57-25-40(52)69)12-8-18-56-48(53)54-3)63-49(77)65-64-47(76)36(21-28-9-5-4-6-10-28)60-46(75)38(26-66)62-45(74)37(23-39(51)68)61-44(73)35(22-30-11-7-17-55-24-30)59-41(70)32(50)20-29-13-15-31(67)16-14-29/h4-7,9-11,13-17,24,27,32-38,66-67H,8,12,18-23,25-26,50H2,1-3H3,(H2,51,68)(H2,52,69)(H,57,71)(H,58,72)(H,59,70)(H,60,75)(H,61,73)(H,62,74)(H,64,76)(H3,53,54,56)(H2,63,65,77)/t32-,33+,34+,35-,36+,37+,38+/m1/s1

InChI Key

IEMIUSHLJHUQOA-QZRIQWDPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=NC)N)C(=O)NCC(=O)N)NC(=O)NNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC2=CN=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NCC(=O)N)NC(=O)NNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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